(5-methyl-1H-pyrazol-4-yl)-[2-(2-phenylethyl)morpholin-4-yl]methanone
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Overview
Description
(5-methyl-1H-pyrazol-4-yl)-[2-(2-phenylethyl)morpholin-4-yl]methanone is a complex organic compound that features a pyrazole ring substituted with a methyl group and a morpholine ring attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-pyrazol-4-yl)-[2-(2-phenylethyl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the methyl group at the 5-position. The morpholine ring is then synthesized separately and attached to the pyrazole ring via a methanone linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-pyrazol-4-yl)-[2-(2-phenylethyl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-methyl-1H-pyrazol-4-yl)-[2-(2-phenylethyl)morpholin-4-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5-methyl-1H-pyrazol-4-yl)-[2-(2-phenylethyl)morpholin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Dichloroaniline
Uniqueness
Compared to similar compounds, (5-methyl-1H-pyrazol-4-yl)-[2-(2-phenylethyl)morpholin-4-yl]methanone stands out due to its unique combination of a pyrazole and morpholine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)-[2-(2-phenylethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-16(11-18-19-13)17(21)20-9-10-22-15(12-20)8-7-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCCMWNFBVXWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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